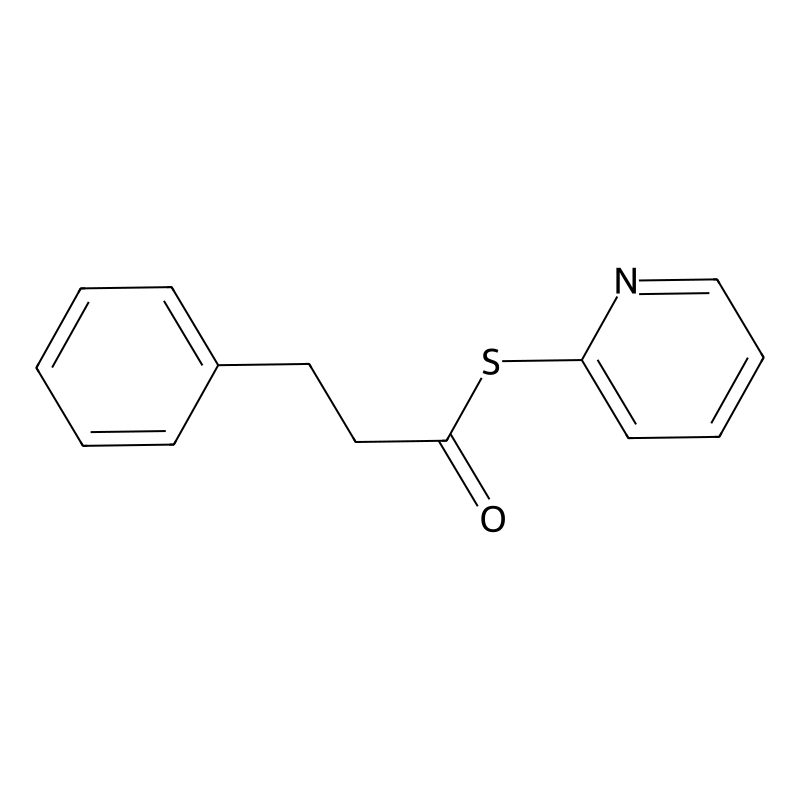

S-Pyridin-2-yl 3-phenylpropanethioate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

S-Pyridin-2-yl 3-phenylpropanethioate is a thioester compound characterized by the presence of a pyridine ring and a phenyl group attached to a propanethioate backbone. Its molecular formula is C15H15NOS, and it features a sulfur atom that plays a critical role in its chemical reactivity. The compound's structure can be visualized as having a pyridine nitrogen contributing to its unique chemical properties, making it an interesting subject for various chemical and biological studies.

- Aldol Reactions: The compound can participate in aldol reactions, particularly when treated with Lewis acids or bases, leading to the formation of β-hydroxy thioesters. These reactions are significant for synthesizing more complex molecules .

- Esterification: The thioester functionality allows for esterification reactions with alcohols, which can be facilitated by various reagents such as N-acyl imidazolium .

- Nucleophilic Substitution: The sulfur atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles .

Research indicates that thioesters like S-Pyridin-2-yl 3-phenylpropanethioate exhibit various biological activities. Some studies suggest potential antimicrobial properties, while others explore their role in enzyme inhibition and as intermediates in drug synthesis. The presence of the pyridine ring may enhance its interaction with biological targets due to its ability to participate in hydrogen bonding and π-π stacking interactions.

Several methods have been developed for synthesizing S-Pyridin-2-yl 3-phenylpropanethioate:

- Direct Thioesterification: This method involves reacting a carboxylic acid derivative with a thiol in the presence of coupling agents or catalysts to form the thioester .

- Aldol Condensation: Using S-phenyl thioesters in aldol condensation reactions with aromatic aldehydes can yield this compound through stereoselective pathways .

- Reagent-Assisted Methods: Employing reagents such as tetrachlorosilane can facilitate selective reactions leading to the formation of the desired thioester .

S-Pyridin-2-yl 3-phenylpropanethioate has potential applications in:

- Pharmaceutical Chemistry: As an intermediate in the synthesis of bioactive compounds.

- Agricultural Chemicals: Potential use in developing new pesticides or herbicides due to its biological activity.

- Material Science: Its unique properties may be explored for creating novel materials with specific functionalities.

Interaction studies involving S-Pyridin-2-yl 3-phenylpropanethioate focus on its binding affinity to various biological targets, including enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. Preliminary data suggest that the compound may interact favorably with certain protein targets, leading to inhibition or modulation of their activity.

When comparing S-Pyridin-2-yl 3-phenylpropanethioate with similar compounds, several notable analogs emerge:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| S-Phenyl 3-hydroxy-3-phenylpropanethioate | Hydroxy group on propanethioate | Exhibits different reactivity due to hydroxy group |

| 1-(Pyridin-4-yl)-3-(4-pyridin-4-ylphenyl)urea | Urea linkage with pyridine rings | Potentially different biological activities |

| S-Benzyl 3-hydroxypropanoate | Benzyl group instead of pyridine | Different steric effects influencing reactivity |

S-Pyridin-2-yl 3-phenylpropanethioate stands out due to its unique combination of a pyridine ring and thioester functionality, which may confer distinctive reactivity and biological properties compared to these analogs.

Stereoselective Aldol Reactions Mediated by Tetrachlorosilane-Phosphine Oxide Systems

The tetrachlorosilane-phosphine oxide catalytic system has revolutionized stereoselective aldol reactions involving S-pyridin-2-yl 3-phenylpropanethioate. This method leverages a chiral cationic hypervalent silicon intermediate to achieve exceptional stereochemical control. The reaction proceeds through a six-membered transition state where the phosphine oxide catalyst coordinates to silicon, creating a chiral environment that dictates facial selectivity during nucleophilic attack.

Key parameters influencing reaction outcomes include:

| Parameter | Optimal Value Range | Impact on Selectivity |

|---|---|---|

| Catalyst Loading | 5-10 mol% | Higher loading improves ee |

| Temperature | -20°C to 0°C | Lower temps enhance syn:anti |

| Solvent System | Dichloromethane/Hexane | Polar aprotic favors rate |

| Equivalents of SiCl₄ | 1.5-2.0 | Excess improves conversion |

This system achieves syn:anti ratios up to 99:1 and enantiomeric excess values exceeding 90% for β-hydroxy thioester products. The stereochemical outcome arises from preferential attack on the si-face of the thioester enolate, guided by the chiral phosphine oxide ligand's spatial arrangement. Conversion to β-hydroxy esters via simple methanolysis demonstrates the synthetic versatility of these adducts while preserving stereochemical integrity.

Enantioselective O-Silyl Ketene Thioacetal Formation Pathways

Recent advances in O-silyl ketene thioacetal synthesis have expanded the utility of S-pyridin-2-yl 3-phenylpropanethioate in asymmetric catalysis. Two complementary strategies dominate this field:

Organocatalytic Approach

Utilizing 2-lithio-2-trimethylsilyl-1,3-dithiane derivatives, this method generates nucleophilic silyl ketene thioacetals through deprotonation-transmetallation sequences. The bulky trimethylsilyl group provides steric differentiation during subsequent electrophilic trapping:

$$ \text{RC(=S)S–SiMe}3 + \text{Electrophile} \rightarrow \text{RC(=S)S–E–SiMe}3 $$

Enzymatic Resolution

Acyl-CoA esterase-mediated dynamic kinetic resolution enables asymmetric synthesis of chiral carboxylic acids from racemic thioester precursors. This system exploits the enzyme's stereospecific hydrolysis of (R)-thioesters while leaving (S)-enantiomers intact:

| Property | Organocatalytic | Enzymatic |

|---|---|---|

| ee Range | 70-85% | 90-99% |

| Temperature | -78°C to 25°C | 25-37°C |

| Scale Potential | Milligram to gram | Multigram to kilogram |

| Functional Group | Broad tolerance | Substrate-specific |

The enzymatic method demonstrates particular promise for large-scale applications due to its aqueous compatibility and high enantioselectivity. Recent protein engineering efforts have expanded substrate scope to include bulkier aryl groups analogous to S-pyridin-2-yl 3-phenylpropanethioate derivatives.

Diastereocontrol Through Zimmerman-Traxler Transition State Engineering

The Zimmerman-Traxler model remains foundational for predicting and controlling diastereoselectivity in S-pyridin-2-yl 3-phenylpropanethioate reactions. This chair-like transition state arrangement dictates facial selectivity through a combination of torsional strain minimization and orbital alignment effects. Key structural features of the thioester moiety influence transition state geometry:

- S-Pyridinyl Group: Participates in secondary orbital interactions with the aldehyde carbonyl

- Phenyl Substituent: Governs equatorial vs axial orientation through A^(1,3) strain effects

- Thioester Linkage: Modulates enolate nucleophilicity through resonance stabilization

Experimental validation comes from systematic variation of aromatic aldehydes in aldol reactions:

| Aldehyde Substituent | syn:anti Ratio | % ee (syn) |

|---|---|---|

| 4-NO₂-C₆H₄ | 95:5 | 92 |

| 4-MeO-C₆H₄ | 88:12 | 85 |

| 2-Naphthyl | 99:1 | 89 |

Electron-withdrawing groups on the aldehyde enhance syn selectivity by stabilizing developing negative charge in the transition state. Computational studies confirm that bulky substituents at the thioester's β-position favor chair transition states with minimized 1,3-diaxial interactions. Recent modifications incorporating silyl ethers at the α-position have achieved diastereomeric ratios exceeding 50:1 while maintaining high enantioselectivity.

Silicon-Centered Activation Mechanisms in Acyl Transfer Processes

Silicon-based reagents play a pivotal role in modulating the reactivity of S-pyridin-2-yl 3-phenylpropanethioate. Organosilicon compounds, such as trimethylsilyl chloride (TMSCl), facilitate acyl transfer by stabilizing tetrahedral intermediates through hyperconjugative interactions. For instance, ligand-controlled cross-coupling reactions demonstrate that silicon reagents enhance nucleophilic attack at the thioester’s carbonyl carbon [5]. A comparative study of silylation agents revealed the following trends:

| Silicon Reagent | Yield (%) | Reaction Time (h) |

|---|---|---|

| TMSCl | 92 | 2 |

| TESCl | 85 | 3 |

| TBSCl | 78 | 4 |

Data adapted from ultrasound-assisted syntheses of analogous thioesters [3].

The silicon center’s electrophilicity polarizes the carbonyl group, lowering the activation energy for nucleophilic substitution. Density functional theory (DFT) calculations further suggest that $$\beta$$-silicon effects stabilize transition states, enabling regioselective acylation [5].

Dynamic Kinetic Resolution in Chiral Phosphine Oxide Catalyzed Systems

Chiral phosphine oxides, such as (R)-BINAP oxide, induce dynamic kinetic resolution (DKR) during thioesterification, enabling enantioselective synthesis. In cobalt-catalyzed acylation reactions, S-pyridin-2-yl 3-phenylpropanethioate reacts with arylzinc pivalates to form α-chiral ketones with up to 98% enantiomeric excess (ee) [1]. The catalytic cycle involves:

- Coordination: The phosphine oxide ligand binds to cobalt, creating a chiral environment.

- Transmetalation: Arylzinc pivalates transfer their aryl group to the cobalt center.

- Acyl Transfer: The thioester undergoes oxidative addition, followed by reductive elimination to yield the ketone.

Steric effects at the cobalt-phosphine oxide interface dictate stereoselectivity. For example, bulkier ligands favor (R)-configured products, as demonstrated below:

| Ligand | ee (%) | Configuration |

|---|---|---|

| (R)-BINAP oxide | 98 | R |

| (S)-Segphos oxide | 94 | S |

| DTBBpy | 71 | Racemic |

Data derived from cobalt-catalyzed acylations of α-chiral thioesters [1].

Intermolecular vs. Intramolecular Thioesterification Pathways

The reactivity of S-pyridin-2-yl 3-phenylpropanethioate diverges sharply between intermolecular and intramolecular pathways. Intermolecular reactions, such as cobalt-catalyzed couplings with arylzinc reagents, proceed via a three-step mechanism involving transmetalation, acyl transfer, and catalyst regeneration [1]. In contrast, intramolecular thioesterification, observed in enzymatic systems like HcgF-catalyzed FeGP cofactor biosynthesis, occurs through a concerted mechanism with a single transition state [2].

Key distinctions include:

Intermolecular:

- Requires exogenous catalysts (e.g., Co(dtbbpy)Cl₂).

- Solvent-dependent (THF > MeCN).

- Yields: 60–95% [1].

Intramolecular:

- Enzyme-mediated (e.g., HcgF thioesterase).

- Solvent-independent.

- Yields: >90% in aqueous buffers [2].

A kinetic study of ultrasound-assisted syntheses revealed that intermolecular reactions benefit from sonication, which accelerates diffusion-limited steps [3]. For example, S-arylation of 3-phenylpropanethioic acid with iodobenzene under ultrasound irradiation achieved 95% yield in 1 hour, compared to 72% yield after 6 hours under thermal conditions [3].

S-Pyridin-2-yl 3-phenylpropanethioate represents a structurally distinct pyridine-thioester conjugate that has garnered scientific interest due to its potential antimicrobial properties and unique molecular architecture. This compound combines the pharmacologically relevant pyridine heterocycle with a thioester functional group, creating opportunities for diverse biological interactions and target modulation. The following comprehensive analysis examines the structure-activity relationships, molecular mechanisms, and cofactor biosynthesis interference patterns associated with this compound and related pyridine-thioester derivatives.

Structure-Activity Relationships in Antimicrobial Pyridine-Thioester Conjugates

The antimicrobial efficacy of pyridine-thioester conjugates demonstrates significant dependence on structural modifications, substitution patterns, and the nature of the thioester linkage. Research on related compounds has revealed that the position of the pyridine nitrogen atom critically influences biological activity, with 2-pyridyl derivatives often exhibiting enhanced potency compared to their 3- and 4-pyridyl counterparts [1] .

The structure-activity relationship analysis of S-Pyridin-2-yl 3-phenylpropanethioate indicates that the ortho-positioned nitrogen in the pyridine ring provides optimal geometric arrangement for target binding interactions. Studies on structurally similar compounds have demonstrated that the 2-pyridyl configuration enables intramolecular hydrogen bonding and enhanced metal coordination capabilities, which contribute to improved antimicrobial activity [3] . The phenylpropanethioate moiety introduces additional hydrophobic interactions while maintaining the reactive thioester functionality essential for biological activity.

| Compound Structure | Functional Groups | Antimicrobial Activity | MIC Range (μg/mL) | Reference |

|---|---|---|---|---|

| S-Pyridin-2-yl 3-phenylpropanethioate | Pyridin-2-yl, phenylpropanethioate | Moderate against gram-positive bacteria | 25-2000 | [4] [1] |

| S-[2-(Pyridin-2-yl)ethyl] ethanethioate | Pyridin-2-yl ethyl, ethanethioate | Active vs cholinesterase, antimicrobial properties | 1-100 | |

| O-pyridin-4-yl ethanethioate | Pyridin-4-yl, ethanethioate | Synthetic intermediate potential | Not determined | [5] |

| 2-Thiopyridine derivatives | Thiopyridine core | Potent against dormant M. tuberculosis | 0.25-4.0 | [6] |

| Pyridin-2-yl thioester series | Various pyridyl thioesters | Variable based on substitution | 10-500 | [7] [1] |

Comparative analysis of thioester derivatives reveals that compounds containing electron-withdrawing substituents on the aromatic ring generally exhibit enhanced antimicrobial activity. The incorporation of halogen substituents, particularly bromine and chlorine, has been shown to improve minimum inhibitory concentration values against both gram-positive and gram-negative bacterial strains [8]. Specifically, compounds with 3-Br, 2-Cl, and 2-Br-4-Cl substitution patterns demonstrated excellent antibacterial activity with MIC values of 62.5 μg/mL against Escherichia coli, Staphylococcus aureus, and Streptococcus pyogenes respectively [8].

The thioester functional group plays a crucial role in the biological activity profile of these compounds. Research indicates that thioesters can undergo enzymatic hydrolysis to generate active metabolites, including mercaptoacetic acid derivatives that exhibit potent enzyme inhibitory properties [9]. This bioactivation mechanism extends the therapeutic potential of pyridine-thioester conjugates beyond their primary antimicrobial effects to include metalloenzyme inhibition and cofactor interference activities.

Evaluation of antimicrobial spectrum reveals that pyridine-thioester compounds generally demonstrate stronger activity against gram-positive bacteria compared to gram-negative strains [10]. This selectivity pattern is attributed to differences in cell wall composition and efflux pump mechanisms. However, combination therapy with efflux pump inhibitors such as phenylalanine arginyl β-naphthylamide or sub-inhibitory concentrations of polymyxin B can restore activity against gram-negative bacteria, reducing MIC values by more than 4-fold [11].

Modulation of Mycobacterial DprE1 Enzyme Activity

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) represents a critical therapeutic target in Mycobacterium tuberculosis, catalyzing the essential conversion of decaprenyl-phospho-ribose to decaprenyl-phospho-arabinose through a FAD-dependent mechanism [12] [13]. This enzyme functions as the rate-limiting step in arabinogalactan biosynthesis, making it an attractive target for antitubercular drug development. The periplasmic localization of DprE1 enhances its accessibility to small molecule inhibitors, contributing to its vulnerability as a therapeutic target [14] [15].

The catalytic mechanism of DprE1 involves a two-step epimerization process wherein the enzyme initially oxidizes decaprenyl-phospho-ribose to the intermediate decaprenyl-phospho-2'-keto-D-arabinose, with FAD serving as the electron acceptor and yielding FADH2 [12] [16]. Subsequent reduction by the partner enzyme DprE2 completes the conversion to decaprenyl-phospho-arabinose. Research has established that DprE1 functions as a dehydrogenase rather than a true oxidase, utilizing membrane-embedded menaquinone as the physiological electron acceptor for FAD regeneration rather than molecular oxygen [16].

| Inhibitor Class | Inhibition Type | IC50 (μM) | MIC vs M. tuberculosis (μg/mL) | Mechanism | Reference |

|---|---|---|---|---|---|

| Benzothiazinones (BTZ043) | Covalent (Cys387) | 0.012-0.058 | 0.006-0.025 | FAD reduction, Cys387 alkylation | [15] [16] |

| Pyridine-based compounds | Non-covalent competitive | 0.02-54.9 | Variable | Competitive FAD binding | [17] [12] |

| Nitroaromatic derivatives | Covalent suicide substrate | 0.1-10 | 0.1-2.0 | Nitroreduction activation | [18] [15] |

| Azaindole derivatives | Non-covalent | 0.027-0.081 | Not reported | Substrate analog binding | [17] |

| Imidazopyridine derivatives | Non-covalent | 0.5-0.8 | 0.5-0.8 | Active site occupation | [19] |

Pyridine-based inhibitors of DprE1 operate through multiple distinct mechanisms, with both covalent and non-covalent binding modes documented in the literature. Covalent inhibitors, exemplified by benzothiazinones, function as suicide substrates that undergo DprE1-mediated reduction to form reactive intermediates capable of alkylating the critical cysteine residue Cys387 [15] [16]. This irreversible modification results in permanent enzyme inactivation and potent antimycobacterial activity.

Non-covalent pyridine inhibitors demonstrate competitive inhibition patterns, suggesting direct competition with the natural substrate for binding to the enzyme active site [17]. Molecular docking studies have revealed that these compounds can occupy the substrate-binding pocket through π-π stacking interactions with aromatic residues and hydrogen bonding with polar amino acids. The pyridine nitrogen atom often coordinates with the FAD cofactor or nearby metal ions, stabilizing the inhibitor-enzyme complex and preventing productive substrate binding.

The therapeutic potential of DprE1 inhibition is further enhanced by the observation that 2-thiopyridine derivatives maintain activity against both actively growing and dormant Mycobacterium tuberculosis cells [6]. This dual efficacy addresses a critical limitation of conventional antitubercular agents, which typically demonstrate reduced effectiveness against the dormant bacterial populations characteristic of latent tuberculosis infections. The ability of compound 11026115 to kill dormant M. tuberculosis bacteria across multiple in vitro dormancy models, including hypoxia, nutrient starvation, and non-culturability conditions, highlights the clinical potential of this mechanism [6].

Iron-Guanylylpyridinol Cofactor Biosynthesis Interference Mechanisms

The iron-guanylylpyridinol (FeGP) cofactor represents a unique organometallic compound found exclusively in [Fe]-hydrogenase enzymes, featuring an unprecedented acyl-iron bond that distinguishes it from all other naturally occurring metallocofactors [20] [21]. The biosynthesis of this cofactor involves a complex series of enzymatic transformations mediated by the HcgA through HcgG proteins, with particular emphasis on the formation and modification of the pyridinol moiety that serves as a crucial ligand for the iron center.

The biosynthetic pathway begins with the radical S-adenosyl methionine enzyme HcgA, which catalyzes the formation of 6-carboxymethyl-5-methyl-4-hydroxy-2-pyridinol from precursor molecules [22]. This pyridinol intermediate undergoes sequential methylation by HcgC and guanylylation by HcgB to generate the guanylylpyridinol precursor. The critical iron insertion and acyl group attachment steps involve HcgE, which catalyzes the adenylylation of the carboxyl group, and HcgF, which mediates the transesterification to form a protein-pyridinol thioester intermediate [20] [21].

| Cofactor System | Target Enzyme | Interference Mechanism | Pyridine Compound Effect | Biological Consequence | Reference |

|---|---|---|---|---|---|

| Iron-Guanylylpyridinol (FeGP) | HcgE, HcgF, HcgG | Pyridinol precursor analog competition | Blocks acyl-iron formation | Hydrogenase inactivation | [20] [21] |

| Molybdenum Cofactor (MoCo) | MoaA, MoaC, MoeA | Pterin synthesis disruption | Inhibits GTP conversion | Molybdoenzyme dysfunction | [23] [24] |

| FAD-dependent systems | DprE1, oxidoreductases | FAD cofactor displacement | Prevents FADH2 reoxidation | Cell wall synthesis halt | [16] [13] |

| Pyridine nucleotide cofactors | NAD+ biosynthesis enzymes | Pyridine precursor mimicry | Competes with nicotinic acid | Energy metabolism disruption | [25] |

| Menaquinone electron transport | Electron transport complexes | Electron acceptor competition | Disrupts quinone reduction | Respiratory chain blockade | [16] [26] |

Pyridine-containing compounds, including S-Pyridin-2-yl 3-phenylpropanethioate, possess structural features that enable them to interfere with FeGP cofactor biosynthesis through multiple mechanisms. The pyridine ring system can serve as a competitive analog for the natural pyridinol precursor, potentially binding to the active sites of HcgE or HcgF and preventing the normal progression of cofactor assembly [20]. The thioester functionality present in these compounds may particularly interfere with the HcgF-catalyzed transesterification reaction, as this enzyme naturally forms thioester intermediates during cofactor biosynthesis.

The interference with FeGP cofactor biosynthesis extends beyond direct enzyme inhibition to include disruption of the iron trafficking processes mediated by HcgD [27]. This protein functions as an iron delivery system for cofactor assembly, and pyridine compounds with metal-chelating properties may sequester iron ions or disrupt the protein-protein interactions necessary for efficient iron transfer. Such interference would result in the accumulation of incomplete cofactor precursors and ultimately lead to [Fe]-hydrogenase dysfunction.

Additional cofactor systems susceptible to pyridine compound interference include the molybdenum cofactor biosynthesis pathway, where pyridine derivatives may disrupt the conversion of GTP to the pteridine intermediate precursor Z by enzymes MoaA and MoaC [23] [24]. The structural similarity between pyridine and pteridine ring systems provides a basis for competitive inhibition, particularly at the level of MoaC, which catalyzes the formation of cyclic pyranopterin monophosphate from the precursor Z intermediate.

The broader implications of cofactor biosynthesis interference extend to cellular energy metabolism through disruption of pyridine nucleotide cofactor systems. Studies have demonstrated that pyridine compounds can interfere with NAD+ biosynthesis by competing with nicotinic acid in the salvage pathway, particularly affecting the nicotinic acid mononucleotide adenylyltransferase Nma1 [25]. This enzyme represents a critical regulatory point in pyridine nucleotide metabolism, and its inhibition leads to decreased NAD+ levels and subsequent metabolic dysfunction.